Cas no 85373-04-2 (b-D-Glucopyranose, O-b-D-galactopyranosyl-(1®3)-O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[N-acetyl-a-neuraminosyl-(2®3)]-O-b-D-galactopyranosyl-(1®4)-)

b-D-Glucopyranose, O-b-D-galactopyranosyl-(1®3)-O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[N-acetyl-a-neuraminosyl-(2®3)]-O-b-D-galactopyranosyl-(1®4)- structure
85373-04-2 structure
Product Name:b-D-Glucopyranose, O-b-D-galactopyranosyl-(1®3)-O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[N-acetyl-a-neuraminosyl-(2®3)]-O-b-D-galactopyranosyl-(1®4)-
CAS-Nr.:85373-04-2
MF:C37H62N2O29
MW:998.884194850922
CID:721544
Update Time:2024-01-31

b-D-Glucopyranose, O-b-D-galactopyranosyl-(1®3)-O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[N-acetyl-a-neuraminosyl-(2®3)]-O-b-D-galactopyranosyl-(1®4)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • G(M1)-oligosaccharide
    • Galβ3GalNAcβ4(NeuAcα3)Galβ4Glc
    • 3)]-O-b-D-galactopyranosyl-(1&reg
    • 3)-O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1&reg
    • beta-D-Galp-(1->3)-beta-D-GalpNAc-(1->4)-[alpha-Neup5Ac-(2->3)]-beta-D-Galp-(1->4)-beta-D-Glcp
    • β-D-Glucopyranose, O-β-D-galactopyranosyl-(1→3)-O-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl-(1→4)-O-[N-acetyl-α-neuraminosyl-(2→3)]-O-β-D-galactopyranosyl-(1→4)-
    • b-D-Glucopyranose, O-b-D-galactopyranosyl-(1®3)-O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[N-acetyl-a-neuraminosyl-(2®3)]-O-b-D-galactopyranosyl-(1®4)-
    • Inchi: 1S/C37H62N2O29/c1-9(45)38-17-11(47)3-37(36(58)59,67-30(17)19(49)12(48)4-40)68-31-26(56)35(64-27-15(7-43)60-32(57)24(54)23(27)53)63-16(8-44)28(31)65-33-18(39-10(2)46)29(21(51)14(6-42)61-33)66-34-25(55)22(52)20(50)13(5-41)62-34/h11-35,40-44,47-57H,3-8H2,1-2H3,(H,38,45)(H,39,46)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20-,21-,22-,23+,24+,25+,26+,27+,28-,29+,30+,31+,32+,33-,34-,35-,37-/m0/s1
    • InChI-Schlüssel: NSWYGIPOSHIRHB-ZMCCZBDLSA-N
    • Lächelt: O([C@]1(C(=O)O[H])C([H])([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O[H])O[H])O1)N([H])C(C([H])([H])[H])=O)O[H])[C@]1([H])[C@]([H])([C@]([H])(O[C@]2([H])[C@@]([H])(C([H])([H])O[H])O[C@]([H])([C@@]([H])([C@@]2([H])O[H])O[H])O[H])O[C@]([H])(C([H])([H])O[H])[C@]1([H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])N([H])C(C([H])([H])[H])=O)O[H]

Berechnete Eigenschaften

  • Genaue Masse: 998.344
  • Monoisotopenmasse: 998.344
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 19
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 29
  • Schwere Atomanzahl: 68
  • Anzahl drehbarer Bindungen: 18
  • Komplexität: 1660
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 26
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0

Experimentelle Eigenschaften

  • Dichte: 1.77
  • Siedepunkt: 1442.9°C at 760 mmHg
  • Flammpunkt: 826.4°C
  • Brechungsindex: 1.677
  • PSA: 502.25000
  • LogP: -11.64940
Empfohlene Lieferanten
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Essenoi Fine Chemical Co., Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Inner Mongolia Xinhong Biological Technology Co., Ltd